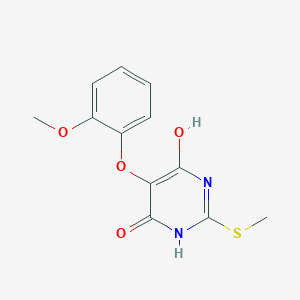
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile is a chemical compound with the molecular formula C12H6Cl2N2O2 It is known for its unique structure, which includes both a chlorinated benzene ring and a chlorinated hydroxypyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-chloro-2-hydroxypyridine under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or reduced to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group on the pyridine ring.
Applications De Recherche Scientifique
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile
- 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
- 3-Chloro-5-[(2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy]benzonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H6Cl2N2O2 |
|---|---|
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
3-chloro-5-[(4-chloro-2-oxo-1H-pyridin-3-yl)oxy]benzonitrile |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-8-3-7(6-15)4-9(5-8)18-11-10(14)1-2-16-12(11)17/h1-5H,(H,16,17) |
Clé InChI |
YDLPCCWJPWQVTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


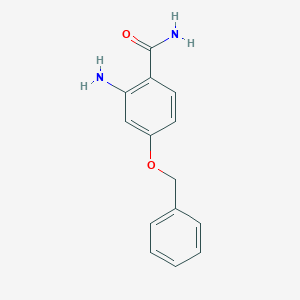
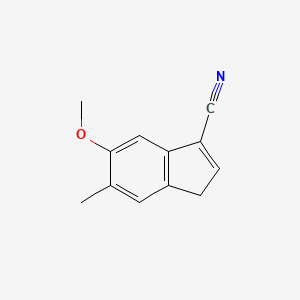
![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)
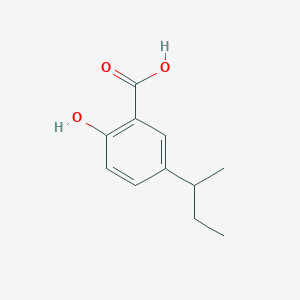

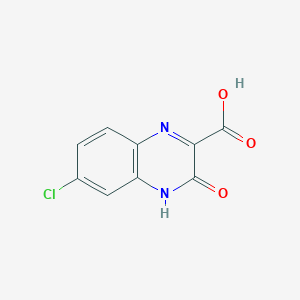




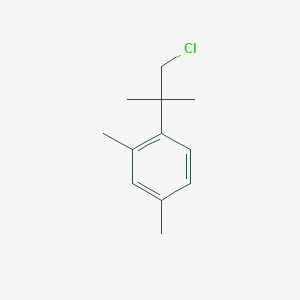
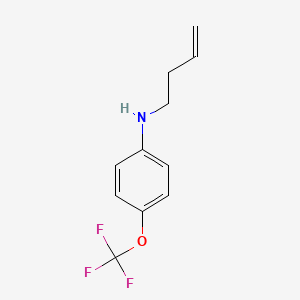
![2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8600065.png)
